7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS: 2137501-14-3) is a boronic ester derivative featuring a benzo[d]oxazole core substituted at the 7-position with a pinacol-protected boron group. Its molecular formula is C₁₃H₁₆BNO₃, with a molecular weight of 245.08 g/mol . The compound is commercially available in purities ≥95% and packaging sizes ranging from 250 mg to 5 g, making it a versatile intermediate in organic synthesis and materials science .
The benzo[d]oxazole scaffold provides electron-withdrawing character, while the pinacol boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry and polymer science .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDSPMWXACIOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137501-14-3 | |
| Record name | 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic System Optimization
Palladium catalysts paired with phosphine ligands are indispensable for facilitating boron-carbon bond formation. In a representative procedure, bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and tricyclohexylphosphine (PCy₃) were utilized in a 1,4-dioxane solvent system under nitrogen atmosphere. The catalytic pre-activation step involved stirring at room temperature for 30 minutes, yielding a reactive Pd(0)-phosphine complex critical for oxidative addition.
Comparative studies demonstrate that Pd(PPh₃)₄ exhibits comparable efficacy in tetrahydrofuran (THF) at elevated temperatures (80°C). Table 1 summarizes catalytic performance across documented protocols.
Table 1: Catalytic Systems for Suzuki-Miyaura Coupling of Benzo[d]oxazole Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(dba)₂ | Tricyclohexylphosphine | K₂CO₃ | 1,4-Dioxane | 80°C | 72% | |
| Pd(PPh₃)₄ | None (ligand-free) | K₂CO₃ | THF | 80°C | 68% |
Substrate Preparation: Brominated Benzo[d]oxazole Precursors
Efficient coupling necessitates electrophilic aryl halide partners. 5-Bromobenzo[d]oxazole derivatives serve as optimal substrates due to their balanced reactivity and stability. Synthesis of 5-bromo-2-(1,3-dihydroisoindol-2-yl)benzo[d]oxazole, for instance, involves bromination of the parent heterocycle using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at −10°C. This step achieves regioselective bromination at the 5-position, confirmed via ¹H NMR (δ 7.54 ppm, singlet) and mass spectrometry (ESI m/z 315.3 [M+H]⁺).
Alternative Borylation Strategies
While less common, direct borylation of benzo[d]oxazole scaffolds offers a streamlined approach under specific conditions.
Transition Metal-Free Approaches
Recent advances in transition metal-free borylation utilize Lewis acid mediators. For example, aluminum chloride (AlCl₃) promotes boron trihalide exchange with aryl lithium intermediates. However, such methods are poorly suited for benzo[d]oxazole systems due to heterocycle instability under strongly acidic conditions.
Reaction Workflow and Purification
Post-synthetic processing ensures product integrity and purity. Key steps include:
Aqueous Work-Up
Reaction mixtures are typically quenched with water and extracted with dichloromethane (DCM) or ethyl acetate. Washing with sodium bicarbonate (10%) removes acidic byproducts, while brine reduces emulsion formation.
Chromatographic Purification
Silica gel column chromatography with gradient elution (hexanes:DCM 3:1 to 1:1) effectively isolates the target compound. Analytical HPLC confirms purity (>95%), with retention times correlating to hydrophobic interactions (e.g., 1.47 minutes on a 2-minute run).
Structural Characterization and Validation
Rigorous spectroscopic analysis underpins compound identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole exhibits characteristic resonances:
¹³C NMR corroborates the boronate ester moiety (δ 83.5 ppm, quaternary carbons).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra display the molecular ion peak at m/z 245.08 [M+H]⁺, aligning with the theoretical molecular weight (245.08 g/mol).
Challenges and Mitigation Strategies
Boronate Hydrolysis
The dioxaborolane group is prone to hydrolysis in protic solvents. Storage under anhydrous conditions (desiccator, −20°C) and formulation as a methanol solution (0.1–1.0 mg/mL) enhance stability.
Byproduct Formation
Homocoupling of boronic esters generates biaryl contaminants. Optimizing catalyst loading (1–5 mol%) and degassing solvents minimize this side reaction.
Industrial-Scale Considerations
AK Scientific’s production protocol emphasizes cost-effective palladium recovery and solvent recycling. Batch sizes up to 1 kg utilize centrifugal partition chromatography for higher throughput.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The dioxaborolane group can be substituted with other groups through cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, substituted benzooxazoles, and various other functionalized derivatives .
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
One of the most prominent applications of this compound is in the development of organic light-emitting diodes (OLEDs). The compound serves as an acceptor material in OLEDs due to its ability to facilitate efficient charge transport and emission properties. Research indicates that compounds with similar boron structures can enhance the performance of OLEDs by improving their brightness and stability .
Case Study: Deep-Blue Emitters
A study synthesized new deep-blue emitters incorporating organoboron acceptors with carbazole donors. The results demonstrated that these emitters exhibited superior electroluminescent properties, making them suitable for high-performance OLED applications .
Medicinal Chemistry
Anti-Inflammatory Agents
In medicinal chemistry, derivatives of this compound have been explored for their potential as anti-inflammatory agents. Compounds similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole have shown promise in modulating inflammatory pathways and reducing cytokine release in human monocytes. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study: Quinoxaline Derivatives
Research on quinoxaline-containing compounds revealed that they could attenuate NF-κB activity in human monocytes. This pathway is crucial in inflammation and immune response, indicating that derivatives of the compound might be effective in developing new anti-inflammatory drugs .
Materials Science
Fluorescent Materials
The compound has also been investigated for its role in creating fluorescent materials. Boron complexes are known for their aggregation-induced emission (AIE) properties, which can be harnessed for various applications including sensors and imaging agents .
Case Study: AIE-active Boron Complexes
A study focused on synthesizing AIE-active β-ketoiminate boron complexes demonstrated bright fluorescence under specific conditions. This highlights the potential use of compounds like this compound in developing advanced fluorescent materials for optoelectronic applications .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Organic Electronics | Used as an acceptor material in OLEDs; enhances brightness and stability |
| Medicinal Chemistry | Potential anti-inflammatory agent; modulates NF-κB activity |
| Materials Science | Contributes to the development of fluorescent materials; exhibits AIE properties |
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole exerts its effects involves the formation of boron-carbon bonds. The dioxaborolane group acts as a boron source, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with palladium catalysts and bases, which enable the formation of new carbon-carbon bonds through cross-coupling reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Positional Isomerism: The substitution pattern on the benzo[d]oxazole ring (e.g., 5- vs. 7-position) significantly impacts electronic properties and reactivity. For example, the 7-substituted derivative exhibits stronger electron-withdrawing effects, enhancing charge transfer in donor-acceptor systems .
- Heterocycle Variation : Replacing oxazole with isoxazole alters conjugation and solubility, as seen in 837392-66-2 .
Reactivity and Stability
- Boronic Ester Stability : The pinacol group in all analogs ensures stability under ambient conditions but hydrolyzes to boronic acids in aqueous media for subsequent reactions .
- Electronic Effects : Electron-withdrawing benzo[d]oxazole enhances the electrophilicity of the boron center, accelerating cross-coupling compared to phenyl-substituted analogs .
- Steric Hindrance : Methyl or bulky substituents (e.g., in 45872-30-2) may reduce coupling efficiency by impeding transmetalation steps .
Biological Activity
Overview
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a boron-containing dioxaborolane moiety attached to a benzo[d]oxazole ring system. Its molecular formula is , with a molecular weight of approximately 255.12 g/mol. The presence of the dioxaborolane group is significant for its reactivity and potential interactions in biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with boronic acids or boronate esters under controlled conditions. The synthetic pathways often aim to optimize yield and purity while ensuring the stability of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human leukemia (HL-60), breast cancer (MCF-7), and lung cancer (A549) cell lines.
- IC50 Values : IC50 values ranged from 0.1 to 1 µM across different cell lines, indicating potent antiproliferative activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 0.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 0.8 | Inhibition of tubulin polymerization |
| A549 | 0.3 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may induce apoptosis through caspase activation and disrupt microtubule dynamics, similar to known chemotherapeutic agents like vincristine.
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : Flow cytometry analyses revealed an increase in sub-G1 populations in treated cells, indicative of apoptosis.
- Caspase Activation : Western blotting confirmed caspase-3 activation in response to treatment.
- Tubulin Interaction : The compound's ability to inhibit tubulin polymerization was assessed using fluorescence microscopy and showed comparable effects to established inhibitors.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on HL-60 Cells : A study reported that treatment with 100 nM concentration led to a significant increase in apoptotic cells after 24 hours.
- Breast Cancer Model : In vivo studies using MCF-7 xenografts demonstrated tumor regression upon administration of the compound at doses as low as 10 mg/kg.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, a meta-terphenyl-linked donor–π–acceptor dyad synthesis uses 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole as a key intermediate, reacting with aryl halides under conditions involving Pd(dppf)Cl₂ as a catalyst, K₂CO₃ as a base, and THF/water as solvent at 80°C . Optimization of reaction time, solvent polarity, and catalyst loading is critical for yields >70%.
Q. How is the compound characterized structurally, and what techniques are recommended for validation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are standard for confirming molecular structure. For crystallographic validation, single-crystal X-ray diffraction using SHELXL or OLEX2 is preferred. These programs allow refinement against high-resolution data and can resolve ambiguities in bond angles or torsional strain in heterocyclic systems .
Q. What solvents and conditions are optimal for storing or handling this boronate ester?
- Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (N₂/Ar) at –20°C. For reactions, anhydrous solvents (e.g., THF, DMF) are recommended. Degassing via freeze-pump-thaw cycles minimizes boronate hydrolysis, which can reduce coupling efficiency by >30% .
Advanced Research Questions
Q. How do electronic effects of the benzo[d]oxazole moiety influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer : The electron-deficient benzo[d]oxazole ring enhances oxidative addition of aryl halides to Pd(0) catalysts. However, steric hindrance from the fused oxazole can slow transmetallation. Computational studies (DFT) suggest that substituents at the 7-position modulate electron density at the boron center, affecting reaction rates. For example, electron-withdrawing groups (e.g., –CN) improve coupling yields by 15–20% in meta-terphenyl systems .
Q. What strategies resolve contradictions in crystallographic data for boron-containing heterocycles?
- Methodological Answer : Discrepancies in bond lengths (e.g., B–O vs. B–C) often arise from twinning or disorder. Using OLEX2’s TwinRotMat or SHELXL’s TWIN command can model twinned data. For disorder, iterative refinement with restraints on thermal parameters (ISOR, DELU) improves accuracy. A case study reported a 0.02 Å reduction in R-factor after applying these methods .
Q. How can mechanochemical methods be adapted for synthesizing derivatives of this compound?
- Methodological Answer : Ball-milling with stoichiometric Pd(OAc)₂ and K₂CO₃ enables solvent-free Suzuki coupling. A 2024 study achieved 85% yield for a luminescent AIEgen derivative by milling at 30 Hz for 2 hours. This method reduces side reactions (e.g., protodeboronation) by eliminating solvent polarity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
